molecular formula C16H15ClN2O2S3 B2458458 5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide CAS No. 894015-17-9

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide

Cat. No. B2458458
CAS RN: 894015-17-9
M. Wt: 398.94
InChI Key: YULGFZKZKGAQEF-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs common in organic chemistry, including a thiazole ring, a thiophene ring, a sulfonamide group, and a chloro group . These groups are often found in various pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the thiazole and thiophene rings. The electron-withdrawing chloro group and electron-donating methyl group could cause some interesting electronic effects .


Chemical Reactions Analysis

The compound could potentially undergo several types of reactions. For example, the chloro group could be substituted with other groups, and the compound could potentially participate in coupling reactions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the biological activities exhibited by many thiazole and thiophene-containing compounds, it could potentially have interesting pharmaceutical applications .

properties

IUPAC Name

5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S3/c1-11-13(22-16(19-11)12-5-3-2-4-6-12)9-10-18-24(20,21)15-8-7-14(17)23-15/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULGFZKZKGAQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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